![molecular formula C15H15Br2N3O2 B5531812 N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B5531812.png)
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide
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Overview
Description
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromo-methoxyphenyl group and a methylpyrrol-2-yl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromo-2-methoxybenzaldehyde and 1-methyl-2-pyrrolecarboxylic acid.
Condensation Reaction: The aldehyde group of 3,5-dibromo-2-methoxybenzaldehyde reacts with the amine group of 1-methyl-2-pyrrolecarboxylic acid under acidic or basic conditions to form the Schiff base.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide
- N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-ethylpyrrol-2-yl)acetamide
Uniqueness
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibromo-methoxyphenyl group and methylpyrrol-2-yl acetamide moiety make it particularly interesting for research in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O2/c1-20-5-3-4-12(20)8-14(21)19-18-9-10-6-11(16)7-13(17)15(10)22-2/h3-7,9H,8H2,1-2H3,(H,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYNTNDOHKGTE-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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